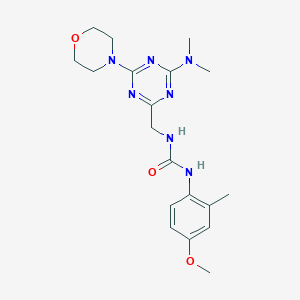

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a complex organic compound often used in medicinal chemistry for drug development due to its unique structure and functional properties. Its multi-substituted triazine core and phenylurea group endow it with significant biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis typically involves:

Formation of the Triazine Core: Starting from cyanuric chloride and reacting with dimethylamine and morpholine under controlled conditions.

Coupling with Phenylurea: The triazine intermediate is then reacted with 3-(4-methoxy-2-methylphenyl)urea in the presence of a base.

Industrial Production Methods: On an industrial scale, high-purity reagents and optimized reaction conditions are crucial. Reactor types may vary, but commonly used reactors include batch and continuous stirred-tank reactors to ensure consistent yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidative cleavage at the morpholino group or the methoxyphenyl ring under strong oxidative conditions.

Reduction: Reduction reactions may target the triazine ring or the phenylurea moiety under specific conditions.

Substitution: The dimethylamino group in the triazine can be replaced via nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Strong oxidizers like potassium permanganate.

Reduction: Catalytic hydrogenation or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed:

Oxidation: Corresponding aldehydes or acids.

Reduction: Amines or simplified urea derivatives.

Substitution: Various substituted triazines or phenylureas.

Aplicaciones Científicas De Investigación

Chemistry: Used as a ligand in coordination chemistry, forming complexes with metals that have unique catalytic properties.

Biology: Acts as an inhibitor for certain enzymes, making it valuable for biochemical pathway studies.

Medicine: Potential use in anti-cancer drugs due to its ability to disrupt specific cellular pathways in malignant cells.

Industry: Useful in creating advanced materials with desired mechanical and thermal properties for various industrial applications.

Mecanismo De Acción

The compound’s mechanism of action involves binding to specific molecular targets, often enzymes or receptors, and altering their activity. The triazine ring can form stable interactions with enzyme active sites, while the phenylurea group may engage in hydrogen bonding and hydrophobic interactions. These combined effects modulate biological pathways critical for its activity.

Comparación Con Compuestos Similares

Compared to other triazine-based compounds, this compound’s unique dimethylamino, morpholino, and methoxyphenyl groups contribute to its distinct biological activities and chemical reactivity. Similar compounds include:

1,3,5-Triazine derivatives: : Often simpler, lacking the combination of functional groups that confer the specific properties of our compound.

Phenylureas: : Typically have different substituents, affecting their solubility and biological activity.

Uniqueness: This compound's combination of a triazine core with a morpholino and dimethylamino group alongside the phenylurea makes it stand out in terms of both its synthetic accessibility and diverse applications.

Actividad Biológica

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound is characterized by a triazine ring system, which is known for its diverse biological activities. The presence of a dimethylamino group and a morpholino substituent enhances its pharmacological potential.

| Feature | Description |

|---|---|

| Molecular Formula | C${15}$H${20}$N$_{6}$O |

| Molecular Weight | 304.36 g/mol |

| Key Functional Groups | Dimethylamino, morpholino, urea |

The biological activity of this compound is believed to be mediated through its interaction with various biological targets. The triazine core can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially altering their function.

Potential Targets

- G-Protein Coupled Receptors (GPCRs) : The compound may exhibit activity against GPCRs involved in inflammatory processes.

- Adenosine Receptors : Similar compounds have shown efficacy in modulating adenosine receptors, which play a role in tumor progression and immune response.

- PI3K/Akt Pathway : Inhibition of this pathway has been associated with anticancer effects, making it a viable target for derivatives of this compound.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities:

- Anticancer Activity : Compounds derived from triazine structures have demonstrated potent antitumor effects in vitro and in vivo.

- Antimicrobial Properties : Some derivatives have shown promising activity against bacterial strains.

Case Studies

- Antitumor Efficacy : A study on bis(morpholino-1,3,5-triazine) derivatives demonstrated significant antitumor activity in xenograft models when administered intravenously. The structure-activity relationship highlighted the importance of the morpholino group for enhancing efficacy against cancer cell lines .

- Inhibitory Effects on Enzymes : Research has indicated that compounds similar to this compound can inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer progression .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Structural modifications can significantly impact potency and selectivity:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Triazine Derivative | Triazine core with morpholine | Anticancer | Enhanced binding affinity |

| Indole Substituent | Indole structure | Antimicrobial | Known bioactivity profile |

| Urea Substituted Anilines | Aromatic substitution | Analgesic properties | No triazine core |

Propiedades

IUPAC Name |

1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O3/c1-13-11-14(28-4)5-6-15(13)21-19(27)20-12-16-22-17(25(2)3)24-18(23-16)26-7-9-29-10-8-26/h5-6,11H,7-10,12H2,1-4H3,(H2,20,21,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXRBZSEYYEMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.